
Thalidomide-5'-O-C4-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-O-C4-azide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have significant teratogenic effects Thalidomide and its derivatives have since been repurposed for various therapeutic applications, particularly in the treatment of multiple myeloma and other cancers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-O-C4-azide typically involves the modification of the thalidomide molecule to introduce the azide group. This can be achieved through a series of chemical reactions, including nucleophilic substitution and azidation. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of Thalidomide-5’-O-C4-azide would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) may be used to purify the final product .
化学反应分析
Types of Reactions
Thalidomide-5’-O-C4-azide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. For example, the azide group can be replaced with an amine group using reagents such as triphenylphosphine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triphenylphosphine in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
科学研究应用
Thalidomide-5’-O-C4-azide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate the immune system.
Industry: Used in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of Thalidomide-5’-O-C4-azide involves its interaction with molecular targets such as cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the degradation of specific proteins involved in cell proliferation and survival. The compound’s effects are mediated through pathways involving the modulation of cytokine release and inhibition of angiogenesis .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its therapeutic potential in cancer treatment.
Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties and reduced side effects.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory and anti-cancer activities
Uniqueness
Thalidomide-5’-O-C4-azide is unique due to the presence of the azide group, which can be used for further chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
属性
分子式 |
C17H17N5O5 |
|---|---|
分子量 |
371.3 g/mol |
IUPAC 名称 |
5-(4-azidobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H17N5O5/c18-21-19-7-1-2-8-27-10-3-4-11-12(9-10)17(26)22(16(11)25)13-5-6-14(23)20-15(13)24/h3-4,9,13H,1-2,5-8H2,(H,20,23,24) |
InChI 键 |
RIZSEPDFFFLNIT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



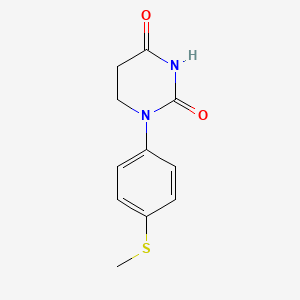

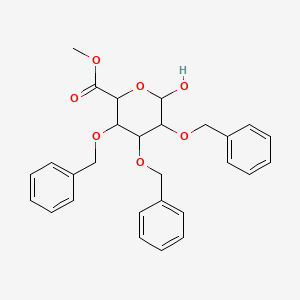
![tert-butyl 2-[5-(4-iodophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B14779042.png)
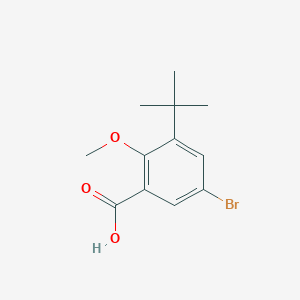
![tert-butyl (3aS)-3a-(aminomethyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B14779050.png)
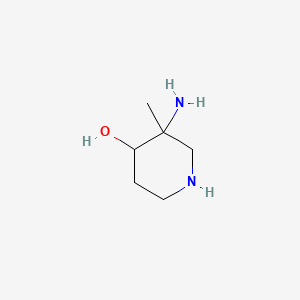
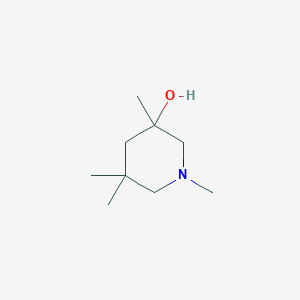
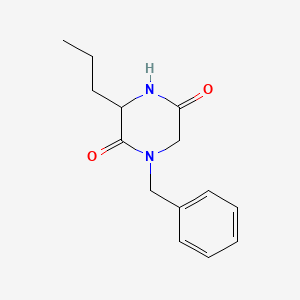
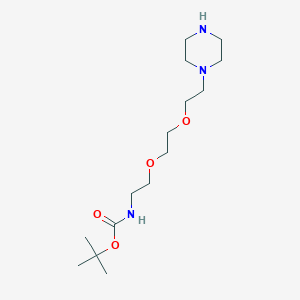


![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)
